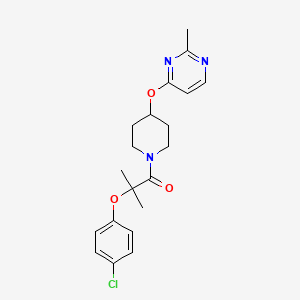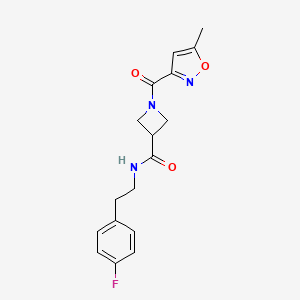
2-Ethylsulfonylpyrimidin-5-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves a detailed explanation of how the compound is synthesized. It includes the reactants, conditions, and catalysts used in the synthesis process .Molecular Structure Analysis
This involves the analysis of the compound’s molecular structure, including its geometry, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This involves the study of the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .Physical And Chemical Properties Analysis
This involves the study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity .科学的研究の応用
Abiotic Factors Influencing Degradation
The degradation of sulfosulfuron, a related sulfonylurea herbicide, highlights the impact of abiotic factors like pH, temperature, solvent, and surface on the stability of sulfonylurea compounds. Under alkaline conditions, sulfosulfuron degrades into compounds including 1-(2-ethylsulfonylimidazo[1,2-a]pyridin-3-yl-3-(4,6-dimethoxypyrimidin-2-yl) amine, showcasing the chemical's reactivity and potential transformations in environmental conditions (Saha & Kulshrestha, 2002).
Chemical Synthesis and Reactivity
Research into the chemical reactivity of related sulfonyl and pyrimidinyl compounds provides insights into the potential applications of 2-Ethylsulfonylpyrimidin-5-amine;hydrochloride in synthetic chemistry. Studies have explored transformations and synthesis pathways involving sulfonylpyrimidin compounds, offering a foundation for developing novel chemicals and materials (Eichberger et al., 1986).
Biodegradation by Microorganisms
Investigations into the degradation of chlorimuron-ethyl by Aspergillus niger highlight the role of microorganisms in breaking down sulfonylurea herbicides. This research sheds light on the environmental fate and biodegradation pathways of similar compounds, including potential microbial applications for remediation and waste treatment processes (Sharma, Banerjee, & Choudhury, 2012).
Pharmacological Applications
While direct studies on 2-Ethylsulfonylpyrimidin-5-amine;hydrochloride may be limited, research into structurally related sulfonylpyrimidines suggests potential pharmacological applications. For example, studies on 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines as serotonin 5-HT6 receptor antagonists illustrate how modifications to the sulfonylpyrimidine core can yield compounds with significant biological activity, indicating possible areas of therapeutic research (Ivachtchenko et al., 2010).
作用機序
Target of Action
It is known that pyrimidine derivatives have a wide range of pharmacological effects .
Mode of Action
Pyrimidine derivatives are known to interact with various targets, leading to a range of pharmacological effects .
Biochemical Pathways
Pyrimidine derivatives are known to affect various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Pyrimidine derivatives are known to have a range of effects at the molecular and cellular level .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-ethylsulfonylpyrimidin-5-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S.ClH/c1-2-12(10,11)6-8-3-5(7)4-9-6;/h3-4H,2,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYICZBMOWDSGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C=N1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Bromophenyl)-4-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2523492.png)
![Methyl 3-(2-(naphthalen-1-yl)acetamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2523495.png)
![3,5-dimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2523497.png)
![4-bromo-1-cyclopentyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2523498.png)

![[3-(2,4,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2523501.png)


![3-[(Tert-butyldiphenylsilyl)oxy]propanoic acid](/img/structure/B2523506.png)
![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2523508.png)

![N-cyclohexyl-3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2523512.png)

![(3Z)-3-[(4-Fluorophenyl)methoxyimino]-1-phenylindol-2-one](/img/structure/B2523515.png)